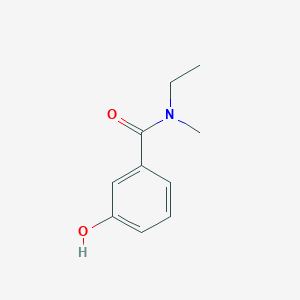
2-(2-methyl-1H-imidazol-1-yl)quinoline-4-carboxylic acid
Übersicht
Beschreibung
2-(2-Methyl-1H-imidazol-1-yl)quinoline-4-carboxylic acid is a complex organic compound featuring a quinoline core substituted with a 2-methyl-1H-imidazole group at the 4-position and a carboxylic acid group at the 2-position
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis typically begins with quinoline-4-carboxylic acid and 2-methylimidazole.
Reaction Conditions: The reaction involves a nucleophilic substitution where the carboxylic acid group of quinoline is activated, often using reagents like thionyl chloride, to form an acid chloride intermediate. This intermediate then reacts with 2-methylimidazole under controlled conditions.
Industrial Production Methods: On an industrial scale, the process may involve continuous flow chemistry to ensure consistent quality and yield. The reaction parameters, such as temperature, pressure, and solvent choice, are optimized to maximize efficiency and minimize by-products.
Types of Reactions:
Oxidation: The quinoline core can undergo oxidation reactions, often using oxidizing agents like potassium permanganate or chromic acid, to form quinone derivatives.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4) to convert the quinoline to its corresponding dihydroquinoline.
Substitution: The imidazole ring can undergo electrophilic substitution reactions, where electrophiles like bromine or iodine are introduced into the ring.
Coupling Reactions: The carboxylic acid group can participate in coupling reactions, such as the formation of amides or esters using reagents like DCC (dicyclohexylcarbodiimide) or EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), chromic acid (H2CrO4)
Reduction: Lithium aluminum hydride (LiAlH4)
Substitution: Bromine (Br2), iodine (I2)
Coupling Reactions: DCC, EDC
Major Products Formed:
Quinone Derivatives: Resulting from oxidation reactions.
Dihydroquinoline: Resulting from reduction reactions.
Brominated/Iodinated Imidazole: Resulting from substitution reactions.
Amides/Esters: Resulting from coupling reactions.
Wissenschaftliche Forschungsanwendungen
2-(2-Methyl-1H-imidazol-1-yl)quinoline-4-carboxylic acid has several scientific research applications:
Medicinal Chemistry: The compound has shown potential as an antimicrobial and antifungal agent. Its structure allows for interactions with microbial cell walls, disrupting their integrity.
Material Science: The compound can be used in the development of advanced materials, such as organic semiconductors and photovoltaic cells, due to its conjugated system and electronic properties.
Organic Synthesis: It serves as a versatile intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Wirkmechanismus
The compound exerts its effects through interactions with specific molecular targets:
Molecular Targets: It binds to microbial cell wall components, such as peptidoglycan, disrupting cell wall synthesis and leading to cell lysis.
Pathways Involved: The disruption of cell wall synthesis pathways results in the inhibition of microbial growth and proliferation.
Vergleich Mit ähnlichen Verbindungen
Quinoline-4-carboxylic acid: Lacks the imidazole group, resulting in different biological activity.
2-Methylimidazole: Lacks the quinoline core, leading to different chemical properties and reactivity.
Quinoline derivatives: Various substitutions on the quinoline ring can lead to compounds with different biological activities and applications.
Uniqueness: 2-(2-Methyl-1H-imidazol-1-yl)quinoline-4-carboxylic acid is unique due to its combination of the quinoline core and the 2-methylimidazole group, which provides a balance of electronic properties and biological activity not found in simpler analogs.
This compound's multifaceted applications and unique chemical properties make it a valuable subject of study in various scientific fields. Its potential in medicinal chemistry, material science, and organic synthesis highlights its importance and versatility.
Eigenschaften
IUPAC Name |
2-(2-methylimidazol-1-yl)quinoline-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11N3O2/c1-9-15-6-7-17(9)13-8-11(14(18)19)10-4-2-3-5-12(10)16-13/h2-8H,1H3,(H,18,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YCBQRGIGGSLCNZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=CN1C2=NC3=CC=CC=C3C(=C2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![2-[(3-Chloro-4-fluorophenyl)sulfanyl]-2-phenylacetic acid](/img/structure/B1420311.png)



![1-[3-(Trifluoromethoxy)phenyl]pyrrolidin-3-amine](/img/structure/B1420320.png)

![(8-METHYL-8-AZABICYCLO[3.2.1]OCTAN-3-YL)METHANAMINE](/img/structure/B1420325.png)

![2-[Chloro(phenyl)methyl]-5-(2-cyclopentylethyl)-1,3,4-oxadiazole](/img/structure/B1420328.png)

